

A Comparative Analysis of Ochratoxin C Across Diverse Matrices

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Compound of Interest

Compound Name: Ochratoxin C

Cat. No.: B1677092

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This guide provides a comparative analysis of **Ochratoxin C** (OTC), a mycotoxin structurally related to the more extensively studied Ochratoxin A (OTA). While research on OTC is less abundant, its co-occurrence with OTA and potential toxicity warrant careful consideration in food safety and toxicological studies. This document summarizes the available quantitative data for OTC in various matrices, details the experimental protocols for its analysis, and explores its toxicological implications.

Quantitative Data Summary

The analysis of **Ochratoxin C** is often performed alongside its more prevalent analogue, Ochratoxin A. The following tables present comparative data from a validated study on complex food matrices and reported ratios in animal feed. Data for other matrices such as animal tissues and biological fluids are limited, reflecting the current focus of mycotoxin research on OTA.

Table 1: Comparative Analysis of Ochratoxin Recovery in Coffee and Spice Matrices

Analyte	Matrix	Spiked Level (µg/kg)	HPLC-FLD Recovery (%) (RSD ≤ 8.81%)	UHPLC-MS/MS Recovery (%) (RSD ≤ 8.81%)
OTC	Roasted Coffee	0.3	85.45	88.21
	5	92.13	95.67	
	10	98.76	101.54	
Sichuan Pepper	0.3	82.00	84.65	
	5	89.54	92.88	
	10	95.33	98.12	
OTA	Roasted Coffee	0.3	90.12	93.45
	5	95.67	99.87	
	10	102.34	105.11	
Sichuan Pepper	0.3	88.97	91.23	
	5	94.21	97.54	
	10	100.05	103.21	
OTB	Roasted Coffee	0.3	87.65	90.11
	5	93.43	96.87	
	10	99.54	102.33	
Sichuan Pepper	0.3	84.32	86.99	
	5	91.01	94.21	
	10	97.22	100.01	

Data sourced from a study on the simultaneous determination of ochratoxins in coffee and spices.[\[1\]](#)

Table 2: Method Validation Parameters for Ochratoxin Analysis

Analyte	Method	Linearity (r)	LOD (µg/kg)	LOQ (µg/kg)
OTC	HPLC-FLD	>0.999	0.1	0.3
	UHPLC-MS/MS	>0.999	0.03	
OTA	HPLC-FLD	>0.999	0.1	0.3
	UHPLC-MS/MS	>0.999	0.03	
OTB	HPLC-FLD	>0.999	0.1	0.3
	UHPLC-MS/MS	>0.999	0.03	

LOD: Limit of Detection; LOQ: Limit of Quantification. Data from the same study on coffee and spices.[1]

Table 3: Reported Ochratoxin Ratios in Poultry Feed

Ochratoxin	Reported Contamination Ratio (%)
OTA	90
OTB	8
OTC	2

This ratio was reported in a study by Hamilton and co-workers and indicates the relative prevalence of ochratoxin analogues in a cereal-based matrix.[2]

Experimental Protocols

The following is a detailed methodology for the simultaneous extraction and analysis of Ochratoxins A, B, and C from complex matrices like coffee and spices. This protocol can serve as a foundation for developing methods for other matrices, with the understanding that matrix-specific optimization will be necessary.

1. Sample Preparation and Extraction

- Objective: To extract ochratoxins from the solid matrix into a liquid solvent.

- Procedure:
 - Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
 - Add 20 mL of acetonitrile-water (80:20, v/v) as the extraction solvent.
 - Vortex for 1 minute to ensure thorough mixing.
 - Shake mechanically for 30 minutes at room temperature.
 - Centrifuge the mixture at 8000 rpm for 10 minutes.
 - Collect the supernatant for the cleanup step.

2. Immunoaffinity Column (IAC) Cleanup

- Objective: To purify the extract and isolate the ochratoxins from interfering matrix components.
- Procedure:
 - Dilute 5 mL of the supernatant from the extraction step with 20 mL of phosphate-buffered saline containing 0.5% Tween-20 (PBS-T).
 - Pass the diluted extract through an Ochratoxin-specific immunoaffinity column at a flow rate of approximately 1-2 mL/min.
 - Wash the column with 10 mL of PBS-T to remove any remaining matrix interferences.
 - Wash the column again with 10 mL of deionized water.
 - Dry the column by passing air through it for 30 seconds.
 - Elute the bound ochratoxins from the column by slowly passing 2 mL of methanol.
 - Collect the eluate in a clean vial.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

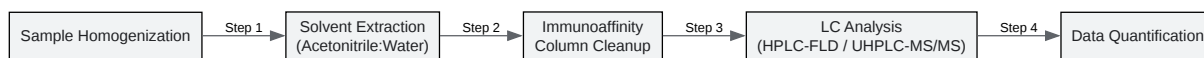
- Reconstitute the residue in 500 μ L of the initial mobile phase for LC analysis.

3. Analytical Determination by HPLC-FLD and UHPLC-MS/MS

- Objective: To separate, detect, and quantify the individual ochratoxins.
- HPLC-FLD System:
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μ L.
 - Fluorescence Detector Wavelengths: Excitation at 333 nm and Emission at 460 nm.
- UHPLC-MS/MS System:
 - Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase: A gradient of acetonitrile and water with 5 mM ammonium formate and 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each ochratoxin.

Visualizations

Experimental Workflow

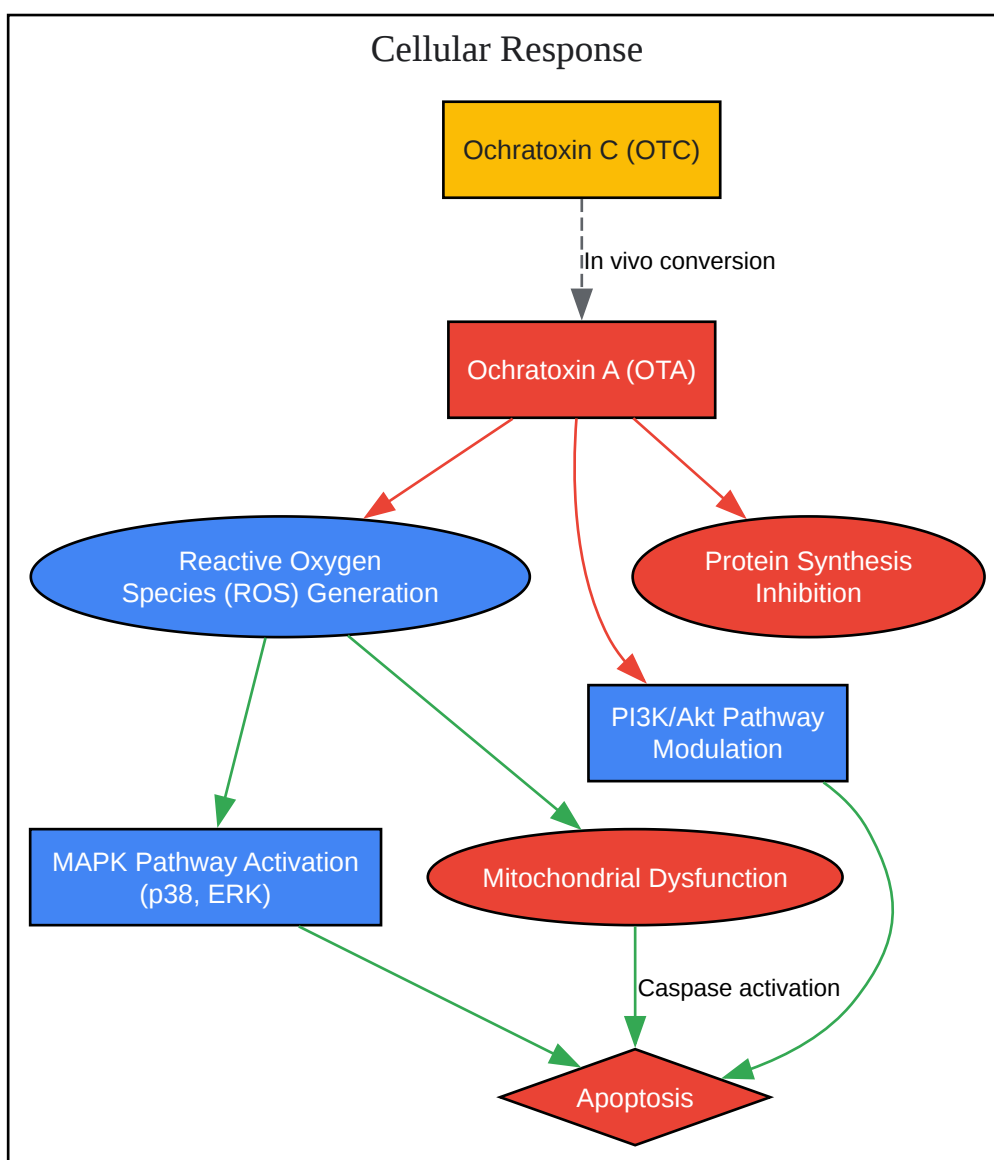


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Caption: Workflow for the analysis of **Ochratoxin C**.

Potential Toxicological Signaling Pathway

Ochratoxin C is the ethyl ester of Ochratoxin A and can be converted to OTA in the body.[3] Therefore, it is hypothesized to share similar toxicological mechanisms. The primary toxic effects of OTA are linked to the induction of oxidative stress and apoptosis. The following diagram illustrates a potential signaling pathway.



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Caption: Hypothesized signaling pathway for **Ochratoxin C** toxicity.

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